N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of furan and carboxamide functionalities further enhances its chemical diversity and biological relevance.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications in research.
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is classified as:
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide typically involves several key steps:
The molecular structure of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can be represented by its IUPAC name and chemical formula:
Property | Value |
---|---|
IUPAC Name | N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide |
Molecular Formula | C18H16N4O3 |
InChI | InChI=1S/C18H16N4O3/c1-13(20)16(21)17(22)19(18(23)24)14(12)15(19)10/h10,12H,1H3,(H,23,24) |
The compound's molecular weight is approximately 344.35 g/mol. Its structure includes a furan ring and an oxadiazole moiety that contribute to its biological activity.
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound’s properties for specific applications in medicinal chemistry.
The mechanism by which N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biological pathways:
The exact mechanisms depend on the context of use and require further investigation through biological assays.
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Melting Point | Not specified |
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-(2-((3-(furan-2-y)-1,2,4 -oxadiazol -5 -yl)methyl )phen yl )furan - 2 -carboxamide has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: